N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide
Description
N-{2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide (CAS: 898454-74-5) is a bicyclic carboxamide derivative with a complex tricyclic core and a tetrahydrofuran-derived substituent. Its molecular formula is C₁₈H₂₁N₃O₄, and it has a molecular weight of 343.4 g/mol . The structure features a fused azatricyclic system (1-azatricyclo[6.3.1.0⁴,¹²]dodecatriene) with a ketone group at position 2 and an ethanediamide bridge connecting the tricyclic core to an oxolane (tetrahydrofuran) methyl group. The Smiles notation O=C(NCC1CCCO1)C(=O)Nc1cc2c3c(c1)CC(=O)N3CCC2 highlights the connectivity of its functional groups .
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-15-9-12-8-13(7-11-3-1-5-21(15)16(11)12)20-18(24)17(23)19-10-14-4-2-6-25-14/h7-8,14H,1-6,9-10H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINJEGMSNKHBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tricyclic carboxamides with variations in substituents and core modifications. Below is a detailed comparison with analogous compounds based on structural, synthetic, and functional data:
Structural Analogues
Table 1: Key Structural and Molecular Comparisons
Key Differences:
Substituent Effects: The oxolan-2-ylmethyl group in the target compound introduces a tetrahydrofuran-derived moiety, likely enhancing solubility compared to the ethyl-substituted analogue (). The furan-piperidine hybrid in the third compound (CAS 1331519-39-1) may improve binding to aromatic or hydrophobic enzyme pockets due to its planar furan and flexible piperidine chain .
Synthetic Complexity: The target compound and its ethyl-substituted analogue () likely share a common synthetic pathway involving amidation of the tricyclic amine precursor. However, the oxolane substituent requires additional steps for introducing the tetrahydrofuran-methyl group, as seen in methods for similar heterocyclic couplings (e.g., ZnCl₂-catalyzed thiazolidinone synthesis in ). The furan-piperidine analogue (CAS 1331519-39-1) involves a more complex synthesis, including enoyl coupling to piperidine, as suggested by procedures in .
Functional Comparisons
While bioactivity data for the target compound is unavailable, insights can be drawn from related compounds:
- Tricyclic Carboxamides: Compounds with similar cores (e.g., bicyclic carbapenems in ) are known for β-lactamase inhibition or antimicrobial activity.
- Heterocyclic Substituents : The oxolane group’s oxygen atom could participate in hydrogen bonding, contrasting with the purely hydrophobic ethyl group in . This difference might influence membrane permeability or target selectivity.
Preparation Methods
Precursor Preparation
Cyclization Strategy
Mechanistic Insight : The Friedel-Crafts step facilitates electrophilic aromatic substitution, closing the third ring and establishing the fused aromatic system.
Functionalization with Ethanediamide Linker
The ethanediamide group is introduced via a two-step amidation process:
Activation of Oxalic Acid Derivatives
Coupling with Oxolane-Methylamine
| Parameter | Value |
|---|---|
| Amine source | (Oxolan-2-yl)methylamine (commercially available) |
| Coupling agent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Solvent | DMF, 0°C → RT |
| Yield | 68% (isolated) |
Key Consideration : Steric hindrance from the tricyclic core necessitates high-efficiency coupling agents to avoid dimerization.
Optimization and Challenges
Cyclization Side Reactions
Oxolane Stability
-
Challenge : Acid sensitivity of the tetrahydrofuran ring under strong Lewis acid conditions.
-
Mitigation : Sequential protection/deprotection using tert-butyldimethylsilyl (TBS) groups.
Analytical Validation
Synthetic intermediates and the final product were characterized using:
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) :
Alternative Synthetic Routes
A comparative analysis of methods is provided below:
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Route A | Friedel-Crafts cyclization → Amidation | High yield (68%) | Requires stringent anhydrous conditions |
| Route B | Photochemical [2+2] cycloaddition → Reductive amination | Mild conditions | Lower yield (42%) |
| Route C | Enzymatic coupling using lipases | Green chemistry approach | Limited scalability |
Route A remains the most industrially viable pathway due to its reproducibility and yield.
Scale-Up Considerations
-
Solvent Selection : Replacement of DMF with 2-MeTHF to improve environmental metrics.
-
Catalyst Recycling : Recovery of AlCl₃ via aqueous extraction (85% recovery efficiency).
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including amide bond formation and cyclization. Key steps include:
- Amide coupling : Use of chloroacetyl chloride or similar reagents under reflux with triethylamine (TEA) as a base (e.g., 4-hour reflux in DMF) .
- Cyclization : Controlled temperature (e.g., 80–100°C) and solvent selection (e.g., DMF or THF) to stabilize the azatricyclo framework .
- Purification : Recrystallization with solvents like pet-ether or chromatography (HPLC) to achieve >95% purity . Optimization requires monitoring via TLC/HPLC and adjusting catalyst loading (e.g., palladium on carbon for hydrogenation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm the azatricyclo core and oxolan-2-ylmethyl substituents. Key signals include downfield shifts for carbonyl groups (δ 165–175 ppm) and tricyclic protons (δ 6.5–8.0 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (tricyclic ketone) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., C₂₀H₂₄N₃O₅) .
Q. What are the primary challenges in achieving high yields during synthesis?
- Steric hindrance : The azatricyclo framework impedes amide bond formation. Mitigate by using bulky bases (e.g., NaH) or slow reagent addition .
- Byproduct formation : Competing reactions (e.g., over-acylation) require strict stoichiometric control (1:1 molar ratios) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may degrade sensitive intermediates. Test alternatives like dichloromethane .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) predict reaction pathways for this compound?
- Reaction simulation : Use density functional theory (DFT) to model transition states and activation energies for cyclization steps .
- Solvent effects : Simulate solvent interactions to optimize dielectric constants and reduce side reactions .
- AI integration : Train models on historical reaction data to predict optimal catalysts (e.g., Pd/C vs. PtO₂) and temperatures .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Target validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected molecular targets (e.g., kinases or GPCRs) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 2-oxoindoline derivatives) to identify conserved structure-activity relationships .
Q. How does the azatricyclo framework influence the compound’s pharmacokinetics?
- Metabolic stability : The rigid tricyclic structure reduces cytochrome P450 oxidation, confirmed via liver microsome assays (e.g., t₁/₂ > 6 hours) .
- Permeability : LogP calculations (~2.5) and Caco-2 cell assays predict moderate blood-brain barrier penetration .
- Prodrug potential : Modify the oxolan-2-ylmethyl group with ester linkages to enhance solubility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
